Hexasodium tetraphosphate
Description
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Structure
2D Structure
Properties
IUPAC Name |
hexasodium;[oxido-[oxido(phosphonatooxy)phosphoryl]oxyphosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6Na.H6O13P4/c;;;;;;1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6/h;;;;;;(H,7,8)(H,9,10)(H2,1,2,3)(H2,4,5,6)/q6*+1;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHALOSDPLTTSR-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na6O13P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065837 | |
| Record name | Hexasodium tetraphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065837 | |
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Molecular Weight |
469.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white odorless solid; [Halliburton MSDS] | |
| Record name | Sodium tetraphosphate | |
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CAS No. |
14986-84-6 | |
| Record name | Sodium tetraphosphate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014986846 | |
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| Record name | Tetraphosphoric acid, sodium salt (1:6) | |
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| Record name | Hexasodium tetraphosphate | |
| Source | EPA DSSTox | |
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| Record name | Hexasodium tetraphosphate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | SODIUM TETRAPHOSPHATE | |
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Chemical Reactivity and Mechanistic Investigations
Dispersing Agent
It serves as an effective dispersing agent. chemicalbook.com In this capacity, it is used to prevent the settling of solid particles in a liquid medium. For instance, studies have shown its effectiveness in dispersing montmorillonite (B579905) clay particles by reducing the bonding ability and weakening the interaction between them.
Detergent Manufacturing
In the detergent industry, hexasodium tetraphosphate (B8577671) acts as a "builder," enhancing the cleaning power of the formulation. ontosight.ai Its primary role is sequestration, where it binds to and inactivates metal ions (like calcium and magnesium) present in hard water. chemicalbook.com This water softening action prevents the formation of soap scum and allows the detergent's surfactants to function more efficiently. wikipedia.org
Photographic Developing
The compound finds application in photographic development processes. chemicalbook.com Adding it to developer solutions helps to prevent the formation of sludge and scum, and it significantly reduces the accumulation of scale on developing tanks and mechanical parts. chemicalbook.comhaz-map.com
Use As a Food Additive
Hexasodium tetraphosphate (B8577671) is approved for use in foods where it performs several functions. nih.govhaz-map.comthegoodscentscompany.com
Biochemical and Biotechnological Applications
Function as a Substrate for Exopolyphosphatase Enzymes
Hexasodium tetraphosphate (B8577671), which provides the tetrapolyphosphate (PolyP₄) anion, serves as a crucial substrate for exopolyphosphatase (PPX) enzymes. wikipedia.org These enzymes are vital for phosphate (B84403) metabolism across all domains of life, catalyzing the processive hydrolysis of terminal phosphate units from polyphosphate chains. wikipedia.orgresearchgate.net The study of how these enzymes interact with short-chain polyphosphates like tetrapolyphosphate offers fundamental insights into their catalytic mechanisms and substrate preferences. nih.gov
The enzymatic breakdown of tetrapolyphosphate by exopolyphosphatases is a processive mechanism, where the enzyme cleaves terminal orthophosphate (Pi) residues sequentially. researchgate.net The reaction follows a terminal-only degradation pathway, meaning the enzyme releases single phosphate units from the end of the chain without creating shorter-chain intermediates. researchgate.netgatech.edu
The efficiency of this hydrolysis is dependent on the specific enzyme and its origin. For instance, some exopolyphosphatases, like human prune, show a preference for short-chain substrates such as tri- and tetrapolyphosphate. nih.govmdpi.com In contrast, other PPX enzymes, such as those from Saccharomyces cerevisiae, are more active with longer polyphosphate chains. nih.govplos.org The specific activity of a recombinant S. cerevisiae exopolyphosphatase (PPN1) was notably lower with tripolyphosphate compared to longer chains like PolyP₁₅ and PolyP₂₀₈. plos.org The Michaelis constant (Kₘ), which indicates substrate affinity, also varies with chain length; for a vacuolar S. cerevisiae PPase, the Kₘ for PolyP₁₅ was 93 µM, while for the much longer PolyP₂₀₈, it was 2.4 µM, indicating a much higher affinity for the longer chain. nih.gov Divalent metal cations, such as Mg²⁺ or Co²⁺, are often required as cofactors for optimal enzyme activity. mdpi.comnih.govplos.org
Table 1: Substrate Specificity of Selected Exopolyphosphatases
| Enzyme Source | Preferred Substrate (Chain Length) | Comments | Citations |
|---|---|---|---|
| Human (h-prune) | Short chains (e.g., tri- and tetrapolyphosphate) | Ineffective against medium and long chains. | nih.govmdpi.com |
| Saccharomyces cerevisiae (vacuolar) | High-molecular-weight polyphosphates | Activity with PolyP₉ is only 24% of that with PolyP₂₀₈. | nih.gov |
| Trypanosoma cruzi (TcPPX) | Short chains (e.g., tri- or tetrapolyphosphates) | Does not hydrolyze long-chain polyphosphates. | nih.gov |
| Saccharomyces cerevisiae (recombinant PPN1) | Long chains (e.g., PolyP₂₀₈) | Specific activity is significantly higher for longer chains compared to tripolyphosphate. | plos.org |
The interaction between an exopolyphosphatase and its polyphosphate substrate is a highly specific process dictated by the three-dimensional structure of the enzyme's active site. researchgate.net The active site is often located in a cleft or tunnel between enzyme domains, which is lined with positively charged amino acid residues. researchgate.netnih.govconicet.gov.ar These residues form electrostatic interactions with the negatively charged phosphate groups of the substrate, guiding the linear polyphosphate chain into the catalytic center. nih.govconicet.gov.ar
The length of the polyphosphate chain is a critical factor for effective binding and catalysis. nih.gov The architecture of the active site determines the enzyme's preference for substrates of a certain length. nih.govnih.gov For example, the structure of the Escherichia coli PPX suggests a deep, S-shaped canyon at the dimer interface that serves as the binding site for long polyphosphate chains. researchgate.netnih.gov The enzyme's domains can exist in "open" and "closed" states, which is part of the catalytic cycle. researchgate.net While some enzymes have evolved to bind and processively cleave long chains, others, like human h-prune, have active sites better suited for the geometry of shorter chains like tetrapolyphosphate. nih.govmdpi.com
Integration in ATP Regeneration Systems for Biocatalysis
Adenosine (B11128) triphosphate (ATP) is the primary energy currency for countless biocatalytic reactions, but its high cost is a major barrier to its use in industrial processes. nih.govnih.gov ATP regeneration systems that recycle the molecule from its hydrolyzed forms, adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP), are crucial for economic viability. nih.gov Hexasodium tetraphosphate and other polyphosphates are highly attractive as inexpensive phosphate donors for these systems. researchgate.netmdpi.comillinois.edu
Potential in Drug Delivery System Development
The inherent biocompatibility and biodegradability of polyphosphates have made them attractive candidates for the development of novel drug delivery vehicles. rsc.org Anionic polymers like this compound can be used to form nanoparticles through ionic gelation with cationic polymers or drugs. uibk.ac.atacs.orgfrontiersin.org
These nanoparticles can encapsulate therapeutic agents, protecting them from enzymatic degradation in the body and enabling controlled release. acs.orgnih.gov For example, nanoparticles formed from polyphosphate and the cationic peptide antibiotic polymyxin (B74138) B were shown to protect the drug from enzymatic degradation and enhance its ability to permeate through mucus barriers. acs.orgnih.gov The release of the encapsulated drug can be triggered by endogenous enzymes, such as intestinal alkaline phosphatase, which degrade the polyphosphate matrix. uibk.ac.atacs.org This enzymatic trigger allows for targeted drug release directly at the site of action. acs.org Furthermore, polyphosphate nanoparticles have been loaded with hydrophobic drugs like paclitaxel (B517696) for potential use in treating bone cancer, demonstrating their versatility as drug carriers. rsc.org
Research into its Role as a Pharmaceutical Excipient
This compound is under investigation for its potential use as a pharmaceutical excipient, a substance formulated alongside the active ingredient of a medication. bocsci.compharmajournal.net The primary functions of excipients are to enhance the stability, bioavailability, and patient acceptability of the drug formulation. pharmajournal.netamazonaws.com Research in this area explores how this compound can contribute to these aspects. bocsci.com
The interest in this compound as an excipient stems from its chemical properties. bocsci.com As a polyphosphate, it possesses the ability to chelate metal ions, which can be beneficial in preventing the degradation of active pharmaceutical ingredients that are sensitive to metal-catalyzed oxidation. bocsci.comijtsrd.com Furthermore, its polymeric nature may allow it to function as a stabilizer or a matrix-former in various dosage forms. pharmajournal.net
Applications in Food Preservation Research
This compound has been the subject of research in the field of food preservation, with studies focusing on its ability to extend the shelf life of food products and maintain their quality. openpr.comnih.gov
Mechanisms of Preservation and Quality Enhancement
The preservative action of this compound in food systems is attributed to several mechanisms. As a polyphosphate, it can sequester metal ions that are essential for the growth of microorganisms and can also catalyze oxidative reactions that lead to food spoilage. ijtsrd.commicrobenotes.com By binding these ions, this compound can inhibit microbial growth and slow down the deterioration of food quality. microbenotes.com
Investigation of Antifungal Properties in Food Systems
A significant area of research has been the investigation of the antifungal properties of this compound in various food systems. nih.gov Studies have demonstrated its effectiveness in inhibiting the growth of common food spoilage fungi. nih.gov
One notable study investigated the effects of four phosphate compounds on the molding of fresh cherries and their in vitro antimycotic effects against common fungal spoilers like Penicillium expansum, Rhizopus nigricans, and Botrytis sp. nih.gov The results indicated that sodium tetraphosphate was the most effective compound in preserving the cherries and exhibited the greatest antifungal effects in the laboratory setting. nih.gov Specifically, a 10% solution of sodium tetraphosphate applied as a dip inhibited fungal growth on fresh cherries for up to 30 days at 1.1°C, while untreated cherries showed fungal growth within 14 days. nih.gov The order of effectiveness among the tested phosphates was sodium tetraphosphate, followed by sodium hexametaphosphate, sodium tripolyphosphate, and tetrasodium (B8768297) pyrophosphate. nih.gov
The mechanism behind its antifungal action is thought to involve the chelation of metal ions that are vital for fungal enzyme activity and growth, as well as potential interference with the fungal cell wall or membrane. microbenotes.comnih.gov This research highlights the potential of this compound as a valuable agent in preventing fungal spoilage and extending the shelf life of perishable food items.
Table of Research Findings on Antifungal Properties of Phosphates on Fresh Cherries
| Phosphate Compound | Concentration | Storage Conditions | Observation | Reference |
| Sodium Tetraphosphate | 10% (dip) | 1.1°C, 94% relative humidity | Inhibited fungal growth for up to 30 days | nih.gov |
| Untreated Control | N/A | 1.1°C, 94% relative humidity | Fungal growth observed at 14 days | nih.gov |
| Sodium Hexametaphosphate | Not specified | Not specified | Less effective than sodium tetraphosphate | nih.gov |
| Sodium Tripolyphosphate | Not specified | Not specified | Less effective than sodium hexametaphosphate | nih.gov |
| Tetrasodium Pyrophosphate | Not specified | Not specified | Least effective of the tested phosphates | nih.gov |
Analytical Chemistry Methodologies and Performance Evaluation
Quantitative Determination of Hexasodium Tetraphosphate (B8577671) in Complex Matrices
The accurate quantification of hexasodium tetraphosphate, particularly in complex industrial and environmental samples, relies on a suite of analytical techniques. These methods often involve converting the tetraphosphate into a more easily detectable form, typically orthophosphate, or separating it from other phosphate (B84403) species.
Spectrophotometric Methods (e.g., Molybdenum Blue Extraction Techniques)
Spectrophotometric methods are a cornerstone of phosphate analysis due to their sensitivity and accessibility. For polyphosphates like this compound, direct measurement is not feasible. The analysis first requires a hydrolysis step, where the polyphosphate chain is broken down into individual orthophosphate (PO₄³⁻) units. This is typically achieved by heating the sample with a strong acid, such as a mixture of nitric and sulfuric acids. iupac.org
Once hydrolysis is complete, the most widely used spectrophotometric technique for determining the resulting orthophosphate is the molybdenum blue method . researchgate.netresearchgate.netifremer.fr In this procedure, the orthophosphate reacts with an acidic molybdate (B1676688) reagent (e.g., ammonium (B1175870) heptamolybdate) to form a yellow phosphomolybdate complex. researchgate.net This complex is then reduced by an agent like ascorbic acid or stannous chloride to form a stable, intensely colored blue complex, known as molybdenum blue. iupac.orgresearchgate.net The absorbance of this blue solution is measured with a spectrophotometer, typically at a maximum wavelength (λmax) around 840-880 nm, and is directly proportional to the original concentration of phosphate in the sample. researchgate.net
While the prompt mentions methylene (B1212753) blue, its application is more common for detecting anionic surfactants or for certain polyphosphate assays where it forms a complex, leading to a measurable shift in absorbance. acs.orgusgs.gov However, for quantitative analysis in complex matrices, the molybdenum blue method remains the standard due to its robustness and high sensitivity. ifremer.fr
| Parameter | Typical Value / Condition | Reference |
|---|---|---|
| Hydrolysis Step | Acid digestion (e.g., H₂SO₄/HNO₃) with heating | iupac.org |
| Colorimetric Reagent | Ammonium molybdate in acidic solution | researchgate.net |
| Reducing Agent | Ascorbic acid or stannous chloride | iupac.org |
| Maximum Wavelength (λmax) | ~840-880 nm | researchgate.net |
| Linearity Range | 0.1 to 30 ppm (mg/L) | researchgate.net |
Chromatographic Separation and Detection Techniques
Chromatographic methods are essential for separating and quantifying different phosphate species, including this compound, from a mixture. Ion chromatography (IC) is the most powerful and widely used technique for this purpose. nih.govresearchgate.net
In a typical IC setup, a liquid sample is injected into a system where it is carried by an eluent (mobile phase) through a separation column (stationary phase). For phosphate analysis, an anion-exchange column is used. iupac.org The stationary phase consists of a resin with fixed positive charges, which interact with the negatively charged phosphate anions. The various phosphate species (orthophosphate, pyrophosphate, triphosphate, tetraphosphate, etc.) have different sizes and charges, causing them to interact with the stationary phase to varying degrees. By systematically changing the ionic strength of the eluent (gradient elution), the different phosphate species can be eluted from the column at distinct times, known as their retention times. iupac.orgthermofisher.com
After separation, the eluted ions are typically detected by a conductivity detector. thermofisher.com To enhance sensitivity, a suppressor is used before the detector to reduce the background conductivity of the eluent, thereby amplifying the signal from the analyte ions. nih.gov This approach allows for the simultaneous separation and quantification of multiple phosphate species in a single analysis. nih.govspkx.net.cn
| Parameter | Condition | Reference |
|---|---|---|
| Technique | High-Performance Ion Chromatography (HPIC) | thermofisher.com |
| Column | Anion-exchange (e.g., Dionex IonPac AS16) | thermofisher.com |
| Eluent | Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH) gradient | thermofisher.comspkx.net.cn |
| Detection | Suppressed Conductivity | nih.govthermofisher.com |
| Typical Analytes | Orthophosphate, Pyrophosphate, Tripolyphosphate, etc. | researchgate.netspkx.net.cn |
Titrimetric Approaches for Phosphate Speciation
Titrimetric methods can be employed for the speciation of polyphosphates by determining their average chain length. Acid-base titration is a classic approach that exploits the difference in acidic protons between the middle and end groups of a linear polyphosphate chain. acs.orgacs.org
The procedure involves two separate titrations of the polyphosphate sample with a standardized base like sodium hydroxide (NaOH). researchgate.net
First Titration: The initial sample is titrated to determine the amount of base required to neutralize the weakly dissociated protons. A linear polyphosphate molecule has two such weakly dissociated protons, one at each end of the chain. researchgate.net
Second Titration: An identical aliquot of the sample is first completely hydrolyzed (e.g., by boiling in acid) to convert all polyphosphate to orthophosphate. This resulting orthophosphate solution is then titrated. Each orthophosphate molecule has one weakly dissociated proton. researchgate.net
By comparing the volume of titrant used between the two equivalence points in both titrations, the average chain length (n) of the polyphosphate can be calculated. researchgate.net This method is particularly useful for characterizing bulk polyphosphate materials but requires a relatively high concentration of the analyte and a sample free of other buffering substances. acs.org
Speciation Analysis of Phosphate Compounds in Environmental and Industrial Samples
The speciation of phosphorus is of paramount importance in environmental and industrial contexts because the chemical form of phosphorus dictates its bioavailability, reactivity, and environmental impact. nih.govtandfonline.com Water samples, for instance, can contain phosphorus in various forms: dissolved reactive phosphate (primarily orthophosphate), condensed inorganic phosphates (pyro-, tri-, and higher polyphosphates like tetraphosphate), and organic phosphorus compounds. researchgate.netuq.edu.au
Analytical schemes for speciation typically begin with filtration (e.g., through a 0.45 µm filter) to separate dissolved from particulate forms. iupac.org The dissolved fraction is then subjected to further analysis. Chromatographic techniques, especially ion chromatography, are the definitive methods for separating and quantifying different dissolved inorganic phosphate species. iupac.orgnih.gov These methods provide precise information on the concentration of each polyphosphate, which is crucial for understanding processes like eutrophication in natural waters or for quality control in industrial applications such as water treatment and detergents. tandfonline.com
Method Validation, Detection Limits, and Interferences in Research Settings
To ensure that analytical results are reliable and fit for purpose, the chosen method must be validated. scispace.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. ddtjournal.net Key performance parameters are evaluated during validation. npra.gov.my
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net
Accuracy: The closeness of the measured value to the true or accepted reference value. It is often assessed by analyzing samples with known concentrations (spiked samples) and calculating the percent recovery. researchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). scispace.com
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. ddtjournal.net It is often calculated as 3 times the standard deviation of the blank signal divided by the slope of the calibration curve (3σ/S). ddtjournal.net
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ddtjournal.net It is often calculated as 10 times the standard deviation of the blank signal divided by the slope of the calibration curve (10σ/S). ddtjournal.net
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scispace.com
Interferences are a significant challenge in phosphate analysis. In spectrophotometric methods, substances like silicates, arsenates, and nitrites can form similar colored complexes with the molybdate reagent, leading to positive interference. In ion chromatography, high concentrations of other anions like chloride, sulfate, and nitrate (B79036) can co-elute with or affect the retention time of phosphate species. These interferences are often mitigated through sample dilution, matrix-matched calibration standards, or specific sample pretreatment steps to remove the interfering substances. ifremer.fr
| Parameter | Definition | Common Acceptance Criteria | Reference |
|---|---|---|---|
| Linearity (R²) | Correlation coefficient of the calibration curve | ≥ 0.995 | researchgate.net |
| Accuracy (% Recovery) | (Measured Conc. / True Conc.) x 100 | Typically 80-120% | tbzmed.ac.ir |
| Precision (RSD) | (Standard Deviation / Mean) x 100 | Typically ≤ 15% | scispace.com |
| Limit of Detection (LOD) | Lowest detectable concentration | Signal-to-Noise Ratio ≥ 3:1 | scispace.comnpra.gov.my |
| Limit of Quantitation (LOQ) | Lowest quantifiable concentration | Signal-to-Noise Ratio ≥ 10:1 | scispace.comnpra.gov.my |
Environmental Transformation Pathways and Fate Modeling
Hydrolytic Stability and Degradation in Aquatic Environments
Hexasodium tetraphosphate (B8577671) is subject to hydrolysis in aquatic environments, a process that breaks the polyphosphate chain into smaller phosphate (B84403) units. The stability of the tetraphosphate anion is highly dependent on the pH and temperature of the surrounding water.
Research indicates that the hydrolysis of tetraphosphate is both acid and base-catalyzed, with a minimum rate of degradation observed at a pH of approximately 7.5. researchgate.netalfa-chemistry.com The process follows first-order kinetics. researchgate.netcdnsciencepub.com Studies conducted at 65.5°C across a pH range of 2.5 to 13.3 demonstrated that the hydrolysis rate of tetraphosphate is greater than that of triphosphate under the same conditions. researchgate.netcdnsciencepub.com
The degradation pathway involves the preferential cleavage of the terminal phosphoanhydride bonds. researchgate.netcdnsciencepub.comcdnsciencepub.com This means that a water molecule attacks one of the end phosphate groups, resulting in the formation of one mole of triphosphate and one mole of orthophosphate. cdnsciencepub.comcore.ac.uk This is in contrast to a potential cleavage of the central oxygen bridge, which would yield two moles of pyrophosphate. cdnsciencepub.com The primary degradation products, triphosphate and orthophosphate, are then subject to further hydrolysis, ultimately yielding orthophosphate as the final product. cdnsciencepub.com
The rate of hydrolysis is also significantly influenced by temperature. As with most chemical reactions, an increase in temperature accelerates the rate of polyphosphate degradation. researchgate.net
Table 1: Summary of Hydrolytic Degradation of Hexasodium Tetraphosphate
| Parameter | Finding | References |
|---|---|---|
| Reaction Kinetics | First-order reaction | researchgate.netcdnsciencepub.com |
| Catalysis | Acid and base-catalyzed | researchgate.netalfa-chemistry.com |
| pH of Minimum Hydrolysis | ~7.5 | researchgate.netalfa-chemistry.com |
| Primary Degradation Products | Triphosphate and Orthophosphate | cdnsciencepub.comcore.ac.uk |
| Final Degradation Product | Orthophosphate | cdnsciencepub.com |
| Cleavage Mechanism | Preferential attack on terminal oxygen bridges | researchgate.netcdnsciencepub.comcdnsciencepub.com |
| Temperature Effect | Increased temperature accelerates hydrolysis | researchgate.net |
Biodegradation Mechanisms and Microbial Interactions
In addition to abiotic hydrolysis, the degradation of this compound is significantly mediated by microbial activity. Many microorganisms possess the enzymatic machinery to utilize polyphosphates as a source of phosphorus and energy. wikipedia.org
The enzymatic hydrolysis of polyphosphates is carried out by enzymes known as polyphosphatases, which can be broadly categorized into exopolyphosphatases and endopolyphosphatases. core.ac.ukfrontiersin.org Exopolyphosphatases sequentially cleave terminal orthophosphate units from the polyphosphate chain, while endopolyphosphatases cleave internal phosphoanhydride bonds, producing shorter polyphosphate chains. core.ac.uk
A diverse range of bacteria, often referred to as phosphate-accumulating organisms (PAOs), are known to metabolize polyphosphates. mdpi.com Genera such as Acinetobacter, Corynebacterium, and Escherichia coli can accumulate polyphosphates intracellularly as granules under certain conditions and degrade them when phosphorus is limited in the environment. mdpi.comwur.nl For instance, Acinetobacter nosocomialis has demonstrated the ability to degrade ammonium (B1175870) polyphosphate, with degradation rates exceeding 85% over a four-day period under optimal conditions (pH 7, 37°C). mdpi.com These bacteria can secrete organic acids and phosphatases to facilitate the breakdown of extracellular polyphosphates into soluble phosphate that can be assimilated. mdpi.com
Microbial interactions within communities, such as those in biofilms and the rhizosphere, play a crucial role in the cycling of phosphorus. frontiersin.orgd-nb.info Biofilms, which are communities of microorganisms encased in a self-produced matrix, can create unique chemical microenvironments where the degradation of substances like polyphosphates can be enhanced. nih.govnih.gov The cooperative metabolic activities of different microbial species can lead to more efficient breakdown of complex molecules. d-nb.info
Sorption and Desorption Behavior in Terrestrial and Aquatic Sediments
The fate of this compound and its hydrolysis products in terrestrial and aquatic systems is strongly influenced by sorption and desorption processes. These processes control the partitioning of phosphate between the solid phase (soil or sediment) and the aqueous phase, thereby affecting its mobility and bioavailability.
Phosphate sorption involves both adsorption to mineral surfaces and precipitation reactions. aimspress.com In acidic soils, phosphate ions react predominantly with aluminum (Al) and iron (Fe) oxides and hydroxides, such as gibbsite and goethite. aimspress.com In alkaline soils, precipitation with calcium (Ca) is the dominant mechanism. The sorption process can be described by models like the Langmuir and Freundlich isotherms. aimspress.commdpi.com
Several factors influence the sorption capacity of soils and sediments:
Soil and Sediment Composition: The content of clay, organic matter, and metal oxides (Fe and Al) are key determinants. mdpi.com Oxalate-extractable aluminum (Al(ox)) and iron (Fe(ox)) are often strongly correlated with phosphorus sorption capacity. nih.gov
pH: Soil pH affects the surface charge of minerals and the solubility of Fe, Al, and Ca phosphates. aimspress.comtandfonline.com
Redox Conditions: Anaerobic conditions, often found in submerged sediments, can alter the form of iron from ferric (Fe³⁺) to ferrous (Fe²⁺) compounds. This can lead to the release of previously sorbed phosphate. nih.gov
Organic Matter: Sediment organic carbon (SedOC) is often strongly correlated with phosphorus sorption capacity. nih.gov Organically complexed cations, particularly aluminum and calcium, play a significant role in binding phosphate. nih.gov
The potential for soils and sediments to act as either a source or a sink for phosphorus can be assessed using the equilibrium phosphorus concentration (EPC). psu.edu If the EPC of the sediment is higher than the dissolved phosphate concentration in the overlying water, the sediment will release phosphate (desorption). Conversely, if the EPC is lower, it will adsorb phosphate from the water. psu.edu
Table 2: Factors Influencing Phosphate Sorption in Soils and Sediments
| Factor | Influence on Sorption | References |
|---|---|---|
| Clay & Metal Oxides | High content of Al and Fe oxides increases sorption capacity. | mdpi.comnih.gov |
| Organic Matter | High organic carbon content is often correlated with high sorption capacity. | nih.gov |
| pH | Affects mineral surface charge and phosphate solubility; sorption is generally higher in acidic soils. | aimspress.comtandfonline.com |
| Redox Potential | Anaerobic conditions can lead to the release of phosphate bound to iron compounds. | nih.gov |
Environmental Transport and Distribution Modeling Studies
Modeling is an essential tool for predicting the transport and distribution of substances like this compound in the environment. These models integrate data on hydrolysis, biodegradation, and sorption to simulate the compound's fate over time and space.
The transport of phosphate species is closely linked to the movement of water and suspended particles. Polyphosphates can influence the mobility of other substances. For example, they can enhance the colloidal stability of iron oxyhydroxide nanoparticles, which are natural carriers of phosphate, potentially increasing their transport in aquatic systems. nih.gov
Mathematical models have been developed to describe the fate of polyphosphates in various environmental compartments:
Wastewater Treatment Systems: Hydraulic-metabolic models simulate the competition between different microbial groups (like PAOs and GAOs) for carbon uptake and polyphosphate storage under different operational conditions, such as feeding time, pH, and temperature. nih.gov These models are crucial for optimizing biological phosphorus removal processes.
Aquatic Ecosystems: Models that describe the dynamics of phosphate uptake and assimilation by microalgae are used to understand and predict eutrophication. researchgate.net These models often include pools for dissolved inorganic phosphorus, internal cellular phosphate, and stored polyphosphate, simulating the decoupling of nutrient uptake from growth. researchgate.net
Soil and Groundwater: Transport models often use parameters like the organic carbon-water (B12546825) partition coefficient (Koc) to predict the movement of chemicals. ecetoc.org For ionic substances like phosphates, sorption is a key process, and models incorporate sorption isotherms (e.g., Freundlich, Langmuir) to describe the partitioning between the mobile aqueous phase and the stationary solid phase. ecetoc.org
Molecular modeling studies provide insights into the fundamental interactions that govern the fate of polyphosphates. For example, simulations have been used to resolve the coordination structure and stability of metal-polyphosphate complexes, which is critical for understanding their biological fate and interaction with mineral surfaces. acs.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to predict the fundamental properties of the tetraphosphate (B8577671) anion. mdpi.com These calculations solve approximations of the Schrödinger equation to determine the molecule's optimized geometry and electronic structure.
Optimized Geometry: The starting point for most computational studies is to find the lowest energy structure of the molecule. For the linear tetraphosphate anion, this involves optimizing bond lengths and angles. DFT calculations on similar polyphosphate chains have been performed to determine these parameters with high accuracy. research-nexus.netresearchgate.net For the P₄O₁₃⁶⁻ anion, calculations would predict the lengths of the terminal P-O bonds, the bridging P-O-P bonds, and the bond angles around the phosphorus and bridging oxygen atoms.
Electronic Properties: Beyond geometry, quantum chemical methods elucidate the electronic nature of the molecule. This includes calculating the distribution of electron density, identifying molecular orbitals, and determining atomic charges. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy difference (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability. research-nexus.netresearchgate.net For the tetraphosphate anion, these calculations would reveal that the negative charge is primarily localized on the non-bridging oxygen atoms.
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| P-O (terminal) | Bond length between phosphorus and a non-bridging oxygen | 1.52 Å |
| P-O (bridging) | Bond length between phosphorus and a bridging oxygen | 1.65 Å |
| O-P-O | Angle between oxygen atoms around a central phosphorus | 109.5 - 115.0° |
| P-O-P | Angle of the bridging oxygen atom | ~130 - 140° |
Molecular Dynamics Simulations of Solution Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of hexasodium tetraphosphate in an aqueous environment. acs.org In MD, the atoms of the solute and solvent are modeled as classical particles whose movements are governed by a force field, which is a set of equations and parameters that describe the potential energy of the system. frontiersin.org
Intermolecular Forces and Conformational Dynamics: The primary forces governing the interactions in solution are electrostatic (ion-ion, ion-dipole) and hydrogen bonding between the phosphate (B84403) oxygens and water. mdpi.com MD simulations quantify these interactions. acs.org Furthermore, the tetraphosphate chain is not rigid; it can flex and rotate around its P-O-P bonds. MD trajectories map these conformational changes over time, providing insight into the flexibility of the polyphosphate backbone.
| Interaction Pair | Analysis Type | Typical Finding |
|---|---|---|
| Na⁺ — P₄O₁₃⁶⁻ | Coordination Number | Each Na⁺ ion is coordinated by multiple phosphate oxygen atoms and water molecules. nih.gov |
| P-O (anion) — H₂O | Radial Distribution Function | Shows a high probability of finding water molecules at a specific distance, indicating a structured hydration shell. mdpi.com |
| Na⁺ — Water (Oxygen) | Interaction Energy | Strong electrostatic attraction, quantifiable in kcal/mol. acs.org |
| P₄O₁₃⁶⁻ — Water | Hydrogen Bonds | Quantifies the average number of hydrogen bonds between the anion and surrounding water molecules. |
Reaction Pathway Modeling and Transition State Analysis
Computational methods are essential for modeling chemical reactions, such as the hydrolysis of tetraphosphate. These studies calculate the energy of the system along a proposed reaction coordinate, allowing for the identification of intermediates and transition states.
Hydrolysis Mechanism: Experimental and computational studies on the hydrolysis of condensed phosphates have shown that the reaction is acid-catalyzed. researchgate.net For sodium tetraphosphate, a key finding is that hydrolysis preferentially attacks the terminal P-O-P bridges, yielding triphosphate and orthophosphate as products, rather than cleaving the central bridge to form two pyrophosphate molecules. researchgate.net Computational modeling helps to explain why this pathway is favored by calculating the activation energies for both possibilities. The pathway with the lower energy barrier is the one that is kinetically preferred.
Transition State Analysis: Phosphate hydrolysis can proceed through different mechanisms, such as associative (where the attacking water molecule first forms a bond) or dissociative (where the P-O bond breaks first) pathways. rsc.orglongdom.org Computational modeling helps distinguish between these by locating the transition state structure—the highest energy point on the reaction pathway. For phosphate esters, this often involves a five-coordinate (pentacovalent) phosphorus intermediate or transition state. rutgers.edu Analysis of this state, including its geometry and charge distribution, is critical for understanding how enzymes or catalysts might lower the reaction barrier. nih.gov
Prediction of Spectroscopic Properties and Chemical Reactivity
Spectroscopic Properties: Quantum chemical calculations can predict various spectroscopic properties, which serves as a way to validate the computational model against experimental data. For phosphates, ³¹P Nuclear Magnetic Resonance (NMR) is a powerful analytical technique. DFT methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can calculate the magnetic shielding around each phosphorus nucleus, which can be correlated to the experimental ³¹P NMR chemical shifts. escholarship.orguni-muenchen.dersc.org This allows for the assignment of specific peaks in an experimental spectrum to the terminal and central phosphorus atoms in the tetraphosphate chain. Similarly, vibrational frequencies for Infrared (IR) and Raman spectroscopy can be calculated to help interpret experimental spectra. researchgate.netd-nb.info
Chemical Reactivity: The chemical reactivity of this compound is primarily related to the hydrolysis of the P-O-P bonds. As discussed in the previous section, computational modeling directly predicts this reactivity by calculating the energy barriers for bond cleavage. epa.gov Furthermore, reactivity descriptors derived from quantum chemical calculations can provide a more general assessment. Parameters such as the HOMO-LUMO gap, atomic charges, and the molecular electrostatic potential map indicate the most likely sites for nucleophilic or electrophilic attack. research-nexus.netresearchgate.net For the tetraphosphate anion, these calculations confirm that the phosphorus atoms are the primary electrophilic sites, susceptible to nucleophilic attack by water, which initiates the hydrolysis reaction.
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Routes
The conventional production of sodium polyphosphates often involves high temperatures and significant energy consumption. The future of hexasodium tetraphosphate (B8577671) synthesis lies in the development of green and sustainable methods that minimize environmental impact and reduce reliance on finite resources.
One promising avenue is the adoption of biotechnological processes. Research has demonstrated the potential of using microorganisms, such as Saccharomyces cerevisiae, to produce sodium polyphosphates from phosphate-containing wastewater Current time information in Boston, MA, US.nih.gov. This approach not only offers a more energy-efficient synthesis route but also contributes to a circular economy by upcycling phosphate (B84403) from waste streams Current time information in Boston, MA, US.. The process involves fermentation and downstream processing to yield high-purity sodium polyphosphate powder nih.gov.
Another key area of development is the use of greener chemical approaches that require less energy and utilize non-toxic reagents. For instance, research into the phosphorylation of cellulosic materials using phosphoric acid and urea (B33335) in an aqueous system presents a promising green method nih.gov. Microwave-assisted synthesis is also emerging as a rapid and energy-efficient method for producing phosphate-based materials, which could be adapted for the synthesis of specific polyphosphate chain lengths like tetraphosphate nih.gov. These methods align with the principles of green chemistry by reducing waste and energy consumption in the production of phosphorus compounds mdpi.comnih.gov.
| Synthesis Approach | Key Features | Potential Advantages for Hexasodium Tetraphosphate |
| Biotechnological Synthesis | Utilizes microorganisms (e.g., Saccharomyces cerevisiae) to polymerize phosphate. | Lower energy consumption, utilization of waste streams, production of high-purity product. Current time information in Boston, MA, US.nih.gov |
| Microwave-Assisted Synthesis | Employs microwave radiation to drive the reaction. | Rapid synthesis times, reduced energy usage, potential for precise control over product formation. nih.gov |
| Aqueous Phosphorylation | Uses water as a solvent with reagents like phosphoric acid and urea. | Avoids hazardous organic solvents, aligns with green chemistry principles, potentially lower cost. nih.gov |
Exploration of this compound in Advanced Functional Materials
The unique properties of polyphosphates, including their ability to chelate metal ions and act as a dispersant, make them attractive for the development of advanced functional materials. Future research will likely focus on leveraging these properties in novel applications.
In the realm of high-performance ceramics, sodium polyphosphates, such as sodium tripolyphosphate, are already utilized to improve the fluidity of ceramic slurries, which can lead to denser and stronger final products mdpi.com. Future investigations could explore the specific effects of shorter-chain polyphosphates like this compound on the properties of ultra-high temperature ceramics and composites, potentially leading to materials with enhanced thermal and mechanical stability researchgate.netsynsint.com.
Furthermore, the development of functional coatings and membranes is another promising area. The ability of polyphosphates to interact with various surfaces and modify their properties could be harnessed to create coatings with improved corrosion resistance, wear resistance, or specific functionalities treibacher.com. Research into the surface modification of polymeric membranes for applications in filtration and separation is an active field where the inclusion of polyphosphates could offer new performance advantages dntb.gov.ua.
Integration into Circular Economy and Green Chemistry Initiatives
The finite nature of phosphate rock, the primary source of phosphorus, necessitates a shift towards a circular economy for this essential element. This compound and other polyphosphates are central to this transition, with research focusing on phosphorus recovery and reuse.
A significant opportunity lies in the recovery of phosphorus from wastewater and other waste streams. Technologies are being developed to extract phosphorus and convert it into valuable products, including polyphosphates mdpi.comresearchgate.net. This not only mitigates the environmental problems associated with nutrient pollution but also creates a secondary source of phosphorus, reducing the need for mining sdu.dkrwth-aachen.de. The biotechnological production of polyphosphates from industrial wash water is a prime example of this circular approach in action Current time information in Boston, MA, US..
Life cycle assessment (LCA) will play a crucial role in evaluating the environmental footprint of different phosphorus recovery and recycling technologies. By analyzing the entire life cycle of this compound, from production to end-of-life, researchers can identify the most sustainable pathways and optimize processes to minimize environmental impact researchgate.net. This holistic approach is essential for building a truly circular and sustainable phosphorus economy nih.gov.
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Biology
The multifaceted nature of this compound lends itself to interdisciplinary research, bridging the gap between chemistry, materials science, and biology. The biological roles of polyphosphates are a particularly active area of investigation, with implications for both medicine and materials science.
In the biomedical field, polyphosphates are being explored for their potential in drug delivery, tissue engineering, and as bioactive agents nih.gov. The ability of polyphosphates to form coacervates with divalent cations opens up possibilities for encapsulating and delivering therapeutic molecules nih.gov. Understanding the interactions between specific polyphosphate chain lengths, like tetraphosphate, and biological systems will be crucial for developing new medical applications.
The synergy between materials science and biology is also evident in the development of biocompatible materials. For instance, the incorporation of phosphates into polymers can enhance their biodegradability and biocompatibility, making them suitable for use in medical implants and devices. The study of how these materials interact with cells and tissues is a key area of interdisciplinary research that will drive innovation in this field.
Advancements in Analytical and Sensing Technologies for Polyphosphates
The development of advanced analytical and sensing technologies is critical for both fundamental research and industrial applications of this compound. Accurate and real-time monitoring of polyphosphate concentrations and chain lengths is essential for process control, quality assurance, and environmental monitoring.
Significant progress has been made in analytical techniques for the characterization of polyphosphates. Methods such as 31P Nuclear Magnetic Resonance (NMR) spectroscopy, Raman spectroscopy, and various forms of chromatography and mass spectrometry provide detailed information about the structure and composition of polyphosphate mixtures rsc.orgtezu.ernet.in. Future research will likely focus on improving the resolution and sensitivity of these techniques to better characterize short-chain polyphosphates like this compound rsc.org.
The development of novel sensors for the selective and sensitive detection of polyphosphates is another key research direction. Fluorescent biosensors, for example, are being designed to specifically detect short-chain inorganic polyphosphates in aqueous environments nih.govrsc.org. These sensors could enable real-time monitoring of polyphosphate levels in biological systems and industrial processes. Electrochemical biosensors also show promise for the rapid and cost-effective detection of phosphates and could be adapted for the specific detection of polyphosphates ceramics.orgutep.edu.
| Analytical Technique | Principle of Detection | Application for Polyphosphates |
| 31P NMR Spectroscopy | Measures the magnetic properties of phosphorus nuclei to identify different phosphate species. | Quantification and structural analysis of various polyphosphate chain lengths. tezu.ernet.in |
| Raman Spectroscopy | Analyzes the inelastic scattering of light to identify molecular vibrations. | Identification and quantification of different phosphate species in various samples. rsc.org |
| Fluorescent Biosensors | Utilize fluorescent molecules that change their emission in the presence of the target analyte. | Selective detection of short-chain polyphosphates in aqueous solutions. nih.govrsc.org |
| Electrochemical Biosensors | Measure changes in electrical properties (e.g., current, potential) upon interaction with the analyte. | Potential for rapid and portable detection of polyphosphates. ceramics.orgutep.edu |
Q & A
Basic: What are the established methods for synthesizing high-purity hexasodium tetraphosphate, and how can experimental conditions affect its stability?
Methodological Answer:
this compound (Na₆P₄O₁₃) is synthesized via controlled thermal dehydration of sodium phosphate salts. Key steps include:
- Precursor Preparation: Mix monosodium and disodium phosphates in stoichiometric ratios under inert conditions to prevent oxidation or hydrolysis .
- Thermal Treatment: Heat at 300–500°C to form the tetrapolyphosphate chain, monitored via thermogravimetric analysis (TGA) .
- Purification: Recrystallize in anhydrous ethanol to remove residual salts. Avoid exposure to strong acids/alkalis or oxidizing agents, which degrade the compound .
- Stability Testing: Store in desiccators at <25°C. Use FT-IR or ³¹P NMR to confirm structural integrity post-synthesis .
Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound in laboratory settings?
Methodological Answer:
- ³¹P NMR Spectroscopy: Resolves distinct phosphorus environments in the tetraphosphate chain (e.g., terminal vs. bridging oxygens). A singlet at δ -20 ppm confirms cyclic structure purity .
- X-ray Diffraction (XRD): Matches experimental patterns with crystallographic databases (e.g., ICDD 00-023-0542) to validate phase purity .
- Ion Chromatography (IC): Quantifies phosphate hydrolysis products (e.g., ortho- or pyrophosphate) using anion-exchange columns and conductivity detection .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative mode detects [Na₆P₄O₁₃]²⁻ ions (m/z ~459) to confirm molecular weight .
Advanced: How can researchers resolve contradictory data on this compound’s chelation behavior with divalent cations (e.g., Ca²⁺, Mg²⁺)?
Methodological Answer:
Discrepancies arise from pH, ionic strength, and competing ligands. To address:
- Isothermal Titration Calorimetry (ITC): Directly measures binding stoichiometry and thermodynamics under controlled pH (e.g., pH 7–9) .
- X-ray Photoelectron Spectroscopy (XPS): Identifies shifts in P 2p and O 1s peaks to confirm cation coordination modes .
- Competitive Assays: Use EDTA or EGTA to isolate tetraphosphate-specific effects. Statistical validation via paired t-tests minimizes false positives .
Advanced: What experimental strategies are recommended for studying this compound’s role in microbial stringent response pathways?
Methodological Answer:
- Gene Knockout Models: Delete relA/spoT homologs in E. coli to assess tetraphosphate’s impact on ppGpp (guanosine tetraphosphate) synthesis .
- Liquid Chromatography-Mass Spectrometry (LC-MS): Quantify intracellular ppGpp levels after exposure to stress inducers (e.g., nutrient deprivation) .
- RNA Sequencing: Profile transcriptional changes in usp (universal stress protein) genes to map regulatory networks .
Advanced: How can researchers mitigate interference from coexisting phosphates when quantifying this compound in biological samples?
Methodological Answer:
- Sample Pretreatment: Precipitate proteins with trichloroacetic acid (TCA) to reduce matrix complexity .
- Dual Detection Methods: Combine ion chromatography (for separation) with post-column derivatization (e.g., molybdate-blue reaction) to enhance specificity .
- Standard Additions: Spiked recovery experiments validate accuracy in complex matrices (e.g., cell lysates) .
Advanced: What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in enzymatic inhibition studies?
Methodological Answer:
- Nonlinear Regression: Fit data to Hill or Michaelis-Menten models to estimate IC₅₀ and cooperativity coefficients .
- Mann-Whitney U Test: Compare normalized inhibition rates between treatment groups to account for non-Gaussian distributions .
- ANOVA with Tukey’s Post Hoc: Identify significant differences across multiple experimental conditions (e.g., pH, temperature) .
Basic: What protocols ensure reproducible preparation of this compound solutions for in vitro assays?
Methodological Answer:
- Buffering: Use Tris-HCl (pH 8.0) or HEPES (pH 7.4) to stabilize the compound. Avoid carbonate buffers, which precipitate Na⁺ ions .
- Degassing: Sparge solutions with argon to prevent oxidative degradation .
- Concentration Calibration: Validate via gravimetric analysis or ICP-OES for sodium content .
Advanced: How does this compound modulate ion flux in neuronal or cellular models, and what electrophysiological techniques are suited for this analysis?
Methodological Answer:
- Patch Clamp Electrophysiology: Measure P2X receptor currents in dorsal root ganglion neurons exposed to tetraphosphate .
- Fluorescent Probes: Use Ca²⁺-sensitive dyes (e.g., Fura-2 AM) to track intracellular ion dynamics .
- Data Normalization: Express results as percentage change from baseline to control for cell-to-cell variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
